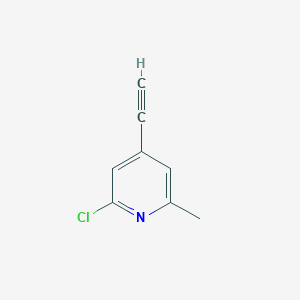

2-Chloro-4-ethynyl-6-methylpyridine

Description

Significance of Pyridine (B92270) Scaffolds in Organic Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of organic chemistry. nih.gov Its unique electronic properties and ability to participate in a wide array of chemical transformations make it a valuable scaffold in various applications. Pyridine and its derivatives are not only common solvents and reagents but are also integral components in functional nanomaterials, ligands for organometallic catalysts, and asymmetric synthesis. nih.gov

The presence of the nitrogen atom renders the pyridine ring electron-deficient, which influences its reactivity. It is more susceptible to nucleophilic substitution, typically at the C-2 and C-4 positions, compared to electrophilic substitution, which occurs at the C-3 position under harsh conditions. nih.gov This predictable reactivity allows for regioselective functionalization. Furthermore, the basicity of the pyridine nitrogen allows for the formation of stable salts and plays a crucial role in its biological activity and solubility, making it a favored scaffold in drug discovery. nih.gov

The pyridine motif is a key structural element in numerous FDA-approved drugs and is prevalent in a vast number of pharmaceuticals and agrochemicals. researchgate.netlifechemicals.comrsc.orgnih.gov Its presence is also noted in various natural products, including alkaloids, vitamins like niacin and pyridoxine, and coenzymes. nih.govlifechemicals.com

Overview of Halogenated and Ethynylated Pyridine Derivatives

The introduction of halogen and ethynyl (B1212043) groups onto the pyridine scaffold dramatically expands its synthetic utility. Halogenated pyridines are particularly important as they serve as versatile precursors in a multitude of cross-coupling reactions. researchgate.netchemrxiv.org The carbon-halogen bond can be readily activated by transition metal catalysts, such as palladium, to form new carbon-carbon and carbon-heteroatom bonds. This has made reactions like the Suzuki, Sonogashira, and Buchwald-Hartwig couplings indispensable tools for constructing complex molecules from halopyridine building blocks. The position of the halogen on the pyridine ring influences its reactivity, providing a handle for selective chemical modifications. researchgate.net

Specific Context of 2-Chloro-4-ethynyl-6-methylpyridine in Contemporary Chemical Research

This compound stands out as a bifunctional building block of significant interest in modern organic synthesis. Its structure incorporates three key features that can be selectively manipulated: a chloro substituent at the 2-position, an ethynyl group at the 4-position, and a methyl group at the 6-position.

The chloro and ethynyl groups are orthogonal reactive handles, meaning that one can be reacted selectively in the presence of the other. For instance, the chloro group is a prime site for nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. sigmaaldrich.com Simultaneously, the terminal alkyne at the 4-position is available for Sonogashira coupling, click chemistry, or other alkyne-specific transformations. This orthogonality allows for a stepwise and controlled elaboration of the pyridine core into more complex molecular architectures.

The methyl group at the 6-position also influences the molecule's reactivity and physical properties through steric and electronic effects. The strategic placement of these functional groups makes this compound a valuable intermediate for the synthesis of a diverse range of target molecules in materials science and pharmaceutical research.

Chemical and Physical Properties

Below is a table summarizing some of the key properties of related pyridine compounds.

| Property | 2-Chloro-4-methylpyridine |

| Molecular Formula | C6H6ClN |

| Molecular Weight | 127.57 g/mol sigmaaldrich.com |

| Boiling Point | 194-195 °C sigmaaldrich.com |

| Density | 1.142 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | n20/D 1.529 sigmaaldrich.com |

| CAS Number | 3678-62-4 sigmaaldrich.com |

Synthesis and Reactivity

The synthesis of substituted pyridines like this compound often involves multi-step sequences starting from more readily available precursors. For example, a common strategy for introducing a chlorine atom at the 2-position of a pyridine ring is through the treatment of the corresponding pyridine N-oxide with a chlorinating agent like phosphorus oxychloride (POCl3). The ethynyl group can be introduced via various methods, including Sonogashira coupling with a protected acetylene (B1199291) equivalent followed by deprotection.

The reactivity of this compound is characterized by the distinct chemistries of its functional groups. The chlorine atom at the 2-position is susceptible to displacement by nucleophiles and is a key site for cross-coupling reactions. The ethynyl group at the 4-position can undergo a variety of transformations, including:

Sonogashira Coupling: Reaction with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst to form a new carbon-carbon bond.

Click Chemistry: Copper-catalyzed cycloaddition with azides to form 1,2,3-triazoles.

Hydration: Addition of water across the triple bond to form a methyl ketone.

Reduction: Conversion of the alkyne to an alkene or alkane.

The methyl group at the 6-position can also be functionalized, for instance, through radical halogenation, although this typically requires harsher conditions.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6ClN |

|---|---|

Molecular Weight |

151.59 g/mol |

IUPAC Name |

2-chloro-4-ethynyl-6-methylpyridine |

InChI |

InChI=1S/C8H6ClN/c1-3-7-4-6(2)10-8(9)5-7/h1,4-5H,2H3 |

InChI Key |

VLIGLLAQDANZCT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=N1)Cl)C#C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 4 Ethynyl 6 Methylpyridine and Its Analogues

Strategies for Pyridine (B92270) Ring Construction

The formation of the pyridine ring itself can be achieved either by building the ring from simple, non-cyclic molecules or by modifying an existing pyridine ring.

De novo synthesis of the pyridine ring from acyclic precursors offers a powerful way to build molecular complexity and control the substitution pattern from the ground up. Several key strategies are prominent in the literature.

Cycloaddition Reactions: Cycloaddition reactions are among the most elegant and efficient methods for constructing cyclic systems. rsc.org For pyridines, the hetero-Diels-Alder reaction, a [4+2] cycloaddition, is a primary approach. rsc.orgbaranlab.org This involves the reaction of a 1-azadiene (the four-atom component) with a dienophile, such as an alkyne, to form the six-membered ring, which then aromatizes. baranlab.org These reactions can be classified as:

Normal-electron-demand Diels-Alder: While electronically possible, this route is often challenging and less common. baranlab.orgacsgcipr.org

Inverse-electron-demand Diels-Alder: This is a more successful approach where an electron-poor diene, such as a 1,2,4-triazine, reacts with an electron-rich dienophile (e.g., an enamine). acsgcipr.org The initial cycloadduct often extrudes a stable small molecule like nitrogen gas (N₂) to yield the aromatic pyridine ring. acsgcipr.org

Another powerful method is the transition-metal-catalyzed [2+2+2] cycloaddition. This reaction involves the cyclotrimerization of two alkyne molecules and a nitrile, providing a highly modular route to polysubstituted pyridines. acsgcipr.org

A more recent strategy involves the use of 1,4-oxazinone precursors. nih.govacs.org These heterocycles can undergo a tandem sequence of intermolecular [4+2] cycloaddition with an alkyne, followed by a retro-[4+2] cycloreversion that extrudes carbon dioxide (CO₂) to afford the desired pyridine product. nih.govacs.org This method is notable for its potential to proceed under milder conditions compared to other cycloaddition strategies. acs.org

Table 1: Selected Examples of Pyridine Ring Assembly from Acyclic Precursors

| Method | Precursors | Key Features | Reference(s) |

| Inverse-Demand Diels-Alder | 1,2,4-Triazines + Enamines | Extrusion of N₂ drives aromatization; good for specific substitution patterns. | acsgcipr.org |

| [2+2+2] Cycloaddition | 2 x Alkyne + 1 x Nitrile | Transition-metal catalyzed; highly modular for polysubstituted pyridines. | acsgcipr.org |

| Tandem Cycloaddition/Cycloreversion | 1,4-Oxazinones + Alkynes | Tandem reaction sequence with extrusion of CO₂; can tolerate various functional groups. | nih.govacs.org |

In many cases, it is more practical to start with a commercially available pyridine derivative and introduce the required functional groups. rsc.org For a target like 2-chloro-4-ethynyl-6-methylpyridine, a key intermediate would be 2-chloro-6-methylpyridine (B94459). The synthesis of such an intermediate can begin from 2-picoline (2-methylpyridine). For instance, high-temperature gas-phase chlorination of 2-picoline can yield 2-chloro-6-(trichloromethyl)pyridine, which can be subsequently transformed into the 2-chloro-6-methylpyridine scaffold. google.com

Direct C-H functionalization has emerged as a powerful tool to avoid lengthy synthetic sequences that require pre-functionalized starting materials. rsc.org However, the electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom make regioselective functionalization a significant challenge. rsc.org To overcome this, various strategies have been developed:

Activation via N-Oxides: The corresponding pyridine N-oxide can be used to alter the electronic properties of the ring, facilitating functionalization at the C2 and C6 positions.

Transient Activator Strategy: A Pd-catalyzed diarylation of pyridines at the 2- and 6-positions has been developed using a transient activator. nih.gov An in-situ generated N-methylpyridinium salt undergoes arylation, followed by N-demethylation to yield the functionalized product. nih.gov

Directed Metalation: The use of directing groups can guide metallation (e.g., lithiation) to a specific position, which can then be quenched with an electrophile. While ortho-lithiation to the nitrogen is common, specific superbases like BuLi-LiDMAE have been shown to mediate an unusual C-6 lithiation of 2-chloropyridine, enabling the synthesis of 6-functionalized 2-chloropyridines. researchgate.net

Installation of the Ethynyl (B1212043) Moiety

Once a suitable precursor, such as a 2-chloro-4-halo-6-methylpyridine, is obtained, the final key step is the introduction of the ethynyl group. This is overwhelmingly accomplished via palladium-catalyzed cross-coupling reactions.

The Sonogashira reaction is the most prominent and widely used method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgyoutube.com The classic protocol employs a dual-catalyst system. wikipedia.org

Mechanism and Reaction Conditions: The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.org

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition into the aryl-halide bond (e.g., the C4-halogen bond of the pyridine ring).

Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt, typically copper(I) iodide (CuI), in the presence of an amine base (like triethylamine) to form a copper(I) acetylide intermediate. youtube.com This step increases the nucleophilicity of the alkyne.

Transmetalation: The copper acetylide then transfers the alkyne group to the palladium(II) complex.

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to release the final alkynylated pyridine product and regenerate the active Pd(0) catalyst. libretexts.org

The reactivity of the halide coupling partner follows the general trend: I > Br > OTf >> Cl. wikipedia.org This selectivity allows for regioselective couplings on molecules with multiple different halogen atoms. libretexts.org While aryl chlorides are the least reactive, successful couplings can be achieved with more active catalyst systems.

Table 2: General Conditions for Sonogashira Coupling of Halopyridines

| Component | Typical Reagents | Purpose | Reference(s) |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(CF₃COO)₂ | Main catalyst for the cross-coupling cycle. | wikipedia.orgscirp.org |

| Copper Co-catalyst | CuI | Activates the alkyne by forming a copper acetylide. | wikipedia.orgyoutube.com |

| Ligand | PPh₃ (often part of the catalyst complex) | Stabilizes the palladium center. | scirp.org |

| Base | Et₃N, piperidine, DIPA | Neutralizes the HX formed and aids in alkyne deprotonation. | youtube.comscirp.org |

| Solvent | THF, DMF, Et₃N (can act as base and solvent) | Provides the reaction medium. | scirp.org |

| Alkyne Source | Terminal alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene) | Provides the ethynyl moiety. | libretexts.org |

Concerns over the classic Sonogashira protocol, such as the formation of undesired alkyne homocoupling (Glaser coupling) catalyzed by copper and difficulties in removing copper traces from pharmaceutical products, have driven the development of alternative methods. rsc.org

Copper-Free Sonogashira Coupling: The most significant advance has been the development of copper-free Sonogashira reactions. rsc.orgnih.gov These protocols rely solely on a palladium catalyst and a base, omitting the copper co-catalyst entirely. nih.gov In the absence of copper, the base alone (often an amine) is responsible for deprotonating the terminal alkyne to form the nucleophilic acetylide species. libretexts.org

The success of these reactions often hinges on the choice of palladium catalyst, ligand, and base to facilitate the catalytic cycle efficiently without the copper acetylide intermediate. nih.gov Specialized ligands and catalyst systems, such as those based on bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs), have been developed to promote these couplings. organic-chemistry.org Furthermore, robust aminopyrimidine-palladium(II) complexes have been shown to catalyze copper-free Sonogashira couplings effectively, even in aqueous media, which is highly advantageous for biological and green chemistry applications. nih.gov These copper-free conditions are often milder and provide a cleaner reaction profile. rsc.org

Dehydrohalogenation Routes

Dehydrohalogenation serves as a fundamental method for the introduction of unsaturation, and in this context, for the formation of the ethynyl group. This process typically involves the elimination of two molecules of hydrogen halide from a dihaloethyl or vinyl halide precursor.

One common approach begins with a suitable pyridine derivative bearing a 2-chloro-4-(1,2-dihaloethyl)-6-methylpyridine or a 2-chloro-4-(1-halovinyl)-6-methylpyridine intermediate. Treatment of this precursor with a strong base facilitates the elimination of two equivalents of hydrogen halide (HX) to furnish the desired alkyne. The choice of base and reaction conditions is critical to ensure efficient conversion and to minimize side reactions. Common bases used for this purpose include sodium amide (NaNH2), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA) in an appropriate solvent.

The efficiency of the dehydrohalogenation can be influenced by the nature of the halogen atoms and the steric and electronic environment of the pyridine ring. For instance, the elimination of HBr is often faster than that of HCl.

Trimethylsilylacetylene (B32187) (TMSA) and Subsequent Deprotection Strategies

A widely employed and versatile strategy for introducing an ethynyl group involves the use of trimethylsilylacetylene (TMSA). This approach offers the advantage of utilizing a stable and less hazardous acetylene (B1199291) equivalent, with the trimethylsilyl (B98337) (TMS) group serving as a protecting group that can be removed in a later step. gelest.com

The synthesis typically commences with a Sonogashira coupling reaction between a halo-substituted pyridine, such as 2-chloro-4-iodo-6-methylpyridine (B3031006), and TMSA. This palladium- and copper-catalyzed cross-coupling reaction forms a C-C bond between the sp-hybridized carbon of the acetylene and the sp2-hybridized carbon of the pyridine ring. The reaction is generally high-yielding and tolerant of a wide range of functional groups.

Once the 2-chloro-6-methyl-4-(trimethylsilylethynyl)pyridine intermediate is formed, the TMS group is removed to unveil the terminal alkyne. This deprotection is commonly achieved by treating the silylated alkyne with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or by using a base like potassium carbonate in methanol (B129727). gelest.com This two-step sequence provides a reliable and controlled method for the introduction of the ethynyl moiety.

Introduction and Manipulation of the Chloro Substituent

The presence and position of the chloro group on the pyridine ring are crucial for the molecule's reactivity and its utility as a synthetic intermediate.

Halogenation Procedures

Direct chlorination of a pre-existing 4-ethynyl-6-methylpyridine can be challenging due to the reactivity of the ethynyl group and the potential for multiple side reactions. Therefore, the chloro substituent is often introduced at an earlier stage of the synthesis.

One common method involves the chlorination of a corresponding hydroxypyridine (pyridone) precursor. For example, 2-hydroxy-4-ethynyl-6-methylpyridine can be converted to this compound using a chlorinating agent such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5). This reaction proceeds via the conversion of the hydroxyl group into a better leaving group, which is then displaced by a chloride ion.

Nucleophilic Aromatic Substitution (SNAr) Routes for Precursors

Nucleophilic aromatic substitution (SNAr) provides another important pathway for introducing the chloro substituent, often on a precursor molecule. This strategy is particularly useful when starting with a di- or tri-halopyridine. For instance, a 2,4-dichloro-6-methylpyridine (B183930) can undergo a regioselective nucleophilic substitution. By carefully controlling the reaction conditions and the choice of nucleophile, one of the chloro groups can be displaced while retaining the other.

Subsequently, the remaining chloro group can be carried through the synthetic sequence, and the other functional groups (ethynyl and methyl) can be introduced or manipulated as needed. The regioselectivity of the SNAr reaction is governed by the electronic effects of the substituents on the pyridine ring.

Functionalization at the Methyl Group

While the primary focus is often on the chloro and ethynyl groups, the methyl group at the 6-position can also be a site for further functionalization. This allows for the synthesis of a wider range of analogs with diverse properties.

The methyl group can undergo various transformations. For example, it can be halogenated under free-radical conditions to form a halomethyl group, which can then be subjected to nucleophilic substitution to introduce a variety of functional groups. Oxidation of the methyl group can lead to the corresponding aldehyde or carboxylic acid, providing further handles for synthetic diversification. Sarpong and co-workers have reported methods for the formal elimination of a methyl group, which could be adapted to create a terminal olefin. nih.gov

Convergent and Divergent Synthetic Approaches

The synthesis of this compound and its analogs can be designed using either convergent or divergent strategies.

A convergent synthesis would involve the separate synthesis of key fragments of the molecule, which are then combined in the later stages. For example, a 2-chloro-6-methylpyridine fragment could be prepared and then coupled with an ethynyl-containing fragment. This approach can be more efficient for the synthesis of a specific target molecule.

In contrast, a divergent synthesis starts from a common intermediate that is then elaborated into a library of related compounds. For instance, 2-chloro-4-iodo-6-methylpyridine could serve as a versatile intermediate. The iodo group can be used for the Sonogashira coupling to introduce the ethynyl group, while the chloro and methyl groups can be retained or further modified. This strategy is particularly powerful for generating a series of analogs for structure-activity relationship studies. The choice between a convergent and divergent approach depends on the specific synthetic goals and the desired range of final products.

Regioselective and Stereoselective Synthesis Considerations

The synthesis of specifically substituted pyridines like this compound requires precise control over the positioning of functional groups, a concept known as regioselectivity. Furthermore, when creating more complex analogues that may contain chiral centers, controlling the three-dimensional arrangement of atoms, or stereoselectivity, becomes crucial.

Regioselectivity in Pyridine Functionalization

The regioselectivity of synthetic reactions is a cornerstone in the preparation of polysubstituted pyridines. For precursors to this compound, such as dihalogenated pyridines, the inherent reactivity of the pyridine ring and the choice of reaction conditions dictate the outcome of substitution reactions.

A primary method for introducing the ethynyl group is the Sonogashira cross-coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The regioselectivity of this reaction on a di- or polyhalogenated pyridine is highly dependent on the nature of the halogen atoms and the catalytic system employed. libretexts.org The general reactivity trend for halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. youtube.com This predictable reactivity allows for selective functionalization at one position over another.

For instance, in a molecule like 2,4-dichloro-6-methylpyridine, a potential precursor, the two chlorine atoms are in different chemical environments. The chlorine at the C2 position is generally more susceptible to nucleophilic attack or oxidative addition to a palladium catalyst compared to the C4 position due to the electronic influence of the ring nitrogen. However, this inherent selectivity can be overridden by the choice of catalyst and ligands. nih.gov Research has shown that for 2,4-dichloropyridines, conventional palladium catalysts with ligands like dppf favor coupling at the C2 position, while very bulky N-heterocyclic carbene (NHC) ligands can invert this selectivity to favor the C4 position. nih.gov

The synthesis of various alkynylpyridines has been achieved from 3,5-dibromo-2,6-dichloropyridine, where optimized Sonogashira conditions allow for the selective mono-, di-, tri-, and tetra-alkynylation of the pyridine core. consensus.app Similarly, studies on 4,6-dichloro-2-pyrone demonstrated high regioselectivity for Sonogashira coupling at the 6-position, influenced by both kinetic and thermodynamic factors. nih.govrsc.org

Another approach to control regiochemistry involves the use of pyridyne intermediates. nih.gov The generation of a 3,4-pyridyne from a precursor like 3-chloro-2-ethoxypyridine (B70323) allows for subsequent regioselective functionalization. rsc.org By forming a 4-lithiated pyridine intermediate, followed by transmetalation and elimination, a 3,4-pyridyne is generated. The subsequent addition of a Grignard reagent occurs regioselectively at the C4 position, allowing for the introduction of a substituent at a specific site before quenching the remaining reactive position. rsc.org

The table below summarizes findings on the regioselective Sonogashira coupling of various dihalosubstituted aromatic compounds, illustrating how reaction parameters influence the site of alkynylation.

| Starting Material | Catalyst/Ligand | Base/Solvent | Alkyne | Major Product (Coupling Position) | Reference |

| 2-Bromo-4-iodo-quinoline | Pd(PPh₃)₄/CuI | Et₃N | Phenylacetylene | 4-alkynyl product | libretexts.org |

| 2,4-Dichloropyridine | Pd(OAc)₂ / SIPr | K₃PO₄ / Dioxane | 4-tert-Butylphenylacetylene | 4-alkynyl product | nih.gov |

| 2,4-Dichloropyridine | Pd₂(dba)₃ / dppf | K₃PO₄ / Dioxane | 4-tert-Butylphenylacetylene | 2-alkynyl product | nih.gov |

| 4,6-Dichloro-2-pyrone | Pd(dba)₂ / PPh₃ | Et₃N / THF | Phenylacetylene | 6-alkynyl product | nih.govrsc.org |

| 3,5-Dibromo-2,6-dichloropyridine | Pd(PPh₃)₄ / CuI | Et₃N / THF | (Trimethylsilyl)acetylene | 2,6-dialkynyl-3,5-dibromopyridine | consensus.app |

Stereoselective Considerations

Stereoselectivity refers to the preferential formation of one stereoisomer over another. masterorganicchemistry.com The target molecule, this compound, is achiral and therefore does not have stereoisomers. However, stereoselectivity is a critical consideration in the synthesis of more complex analogues where chiral centers might be introduced, either on the pyridine core (e.g., through reduction to a piperidine) or as part of the substituents. mdpi.com

The Sonogashira coupling itself is generally considered a stereospecific reaction. libretexts.org This means that the configuration of the starting materials is retained in the product. For example, if a chiral alkyne is used, its stereochemistry will be preserved in the final ethynylated pyridine analogue. Similarly, if a vinyl halide with a specific (E) or (Z) geometry is used as a substrate, that geometry is typically retained in the resulting enyne product. libretexts.org

While direct stereoselective synthesis on the aromatic pyridine ring is less common, the dearomatization of pyridine derivatives is a powerful strategy for creating chiral, highly functionalized piperidines and related structures. mdpi.com Catalytic and stereoselective dearomatization reactions can convert flat, aromatic pyridines into three-dimensional molecules with high enantioselectivity. mdpi.com These methods provide a pathway to chiral analogues that would otherwise be difficult to access.

Reactivity and Chemical Transformations of 2 Chloro 4 Ethynyl 6 Methylpyridine

Transformations at the Chloro Position

The chlorine atom at the 2-position of the pyridine (B92270) ring is a key site for chemical modification. Its reactivity is influenced by the electron-withdrawing nature of the pyridine nitrogen, which facilitates both transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the chloro group on 2-chloro-4-ethynyl-6-methylpyridine serves as an excellent electrophilic partner in these transformations. researchgate.netnih.gov Palladium-catalyzed reactions, in particular, are widely employed for the synthesis of complex biaryl compounds and other functionalized molecules. researchgate.net

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium complex. libretexts.orgresearchgate.net For this compound, this reaction allows for the substitution of the chlorine atom with various aryl, heteroaryl, or alkenyl groups. nih.govbeilstein-journals.org The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, along with a base like potassium carbonate or cesium fluoride (B91410). nih.govstudfile.net

A significant variant of this reaction is the carbonylative Suzuki-Miyaura coupling, where carbon monoxide is introduced into the reaction mixture. This process leads to the formation of ketones by inserting a carbonyl group between the pyridine ring and the organic group from the boronic acid. mdpi.com This method is highly chemoselective, targeting the acyl chloride over other functionalities, and can be used for the synthesis of aryl ketones. mdpi.comnih.govresearchgate.net Mechanochemical approaches, using techniques like ball milling, have been developed to perform these couplings in a solvent-free environment, enhancing sustainability. organic-chemistry.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|

| This compound | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-Aryl-4-ethynyl-6-methylpyridine | studfile.net |

| This compound | Arylboronic acid, CO | Pd(OAc)₂, PCy₃HBF₄, K₃PO₄ | (4-Ethynyl-6-methylpyridin-2-yl)(aryl)methanone | organic-chemistry.org |

| Aryl Chloride | 2-Pyridylboronate | Pd₂(dba)₃, KF | Biaryl Product | nih.gov |

The Negishi coupling provides another effective route for C-C bond formation by coupling an organozinc reagent with an organic halide, catalyzed by nickel or palladium. researchgate.net This methodology is known for its high yields, mild reaction conditions, and excellent functional group tolerance, including compatibility with alkyne moieties. orgsyn.orgorgsyn.org

In the context of this compound, the chloro group can be substituted by reacting the compound with an organozinc halide (e.g., Ar-ZnCl) in the presence of a palladium catalyst like Pd(PPh₃)₄. orgsyn.orgorgsyn.org The required organozinc reagents are typically prepared in situ from the corresponding organolithium or Grignard reagents. orgsyn.org The Negishi reaction demonstrates high chemoselectivity, with the reactivity of halogens generally following the order I > Br > Cl, though chlorides are still effective coupling partners. orgsyn.orgorgsyn.org This selectivity allows for controlled, stepwise functionalization in polyhalogenated systems. orgsyn.org

Table 2: Key Features of Negishi Coupling for Pyridyl Halides

| Feature | Description | Reference |

|---|---|---|

| Catalyst | Typically Palladium (e.g., Pd(PPh₃)₄) or Nickel complexes. | researchgate.net |

| Organometallic Reagent | Organozinc halides (R-ZnX), prepared via transmetallation. | orgsyn.org |

| Functional Group Tolerance | High, tolerates groups such as alkynes, esters, and nitriles. | orgsyn.org |

| Chemoselectivity | Allows for selective coupling at different halogen sites based on reactivity (I > Br > Cl). | orgsyn.org |

The Stille coupling involves the reaction of an organostannane (organotin) reagent with an organic halide, catalyzed by palladium. libretexts.org This reaction is a valuable tool for forming C-C bonds and can be applied to substrates like this compound. Although organotin reagents are toxic, the Stille reaction offers the advantage of being tolerant to a wide variety of functional groups and is generally insensitive to the presence of water or air. libretexts.orgorgsyn.org

The reaction of this compound with an organostannane, such as R-Sn(Bu)₃, in the presence of a palladium catalyst would yield the corresponding 2-substituted pyridine. Similar to other cross-coupling reactions, the reactivity is generally higher for iodides and bromides, but chlorides can be effectively coupled under appropriate conditions. studfile.net The Stille reaction has been shown to proceed with good regioselectivity, for instance, in the selective substitution at the 6-position of 2,6-dihalopurines, suggesting the chloro group at the activated 2-position of the pyridine ring is a viable reaction site. studfile.net

Beyond palladium, other transition metals like cobalt and nickel are effective catalysts for cross-coupling reactions involving chloro-pyridines.

Cobalt-catalyzed couplings have emerged as a cost-effective and powerful alternative. beilstein-journals.org Cobalt complexes can catalyze the cross-coupling of chloropyridines with Grignard reagents (R-MgBr) to form C-C bonds. researchgate.net Cobalt-catalyzed cross-electrophile coupling reactions, which couple two different electrophiles, have also been developed, expanding the synthetic utility. rsc.orgnih.gov These reactions often proceed via different mechanisms, such as Sₙ2 pathways, rather than radical processes. rsc.orgnih.gov

Nickel-catalyzed reactions are particularly useful for coupling less reactive aryl chlorides. researchgate.net Nickel catalysts can mediate the coupling of aryl halides with organoboron esters (in Suzuki-type reactions) or with organozinc reagents (in Negishi-type reactions). researchgate.netnih.gov Nickel catalysis often shows high activity and can sometimes be performed without the need for an external base. nih.gov These catalysts have been used in reductive cross-coupling reactions to synthesize a variety of valuable molecules, including enantioenriched 2-arylphenethylamines from styrenyl aziridines and aryl iodides. nih.gov

Table 3: Comparison of Transition Metal Catalysts

| Metal Catalyst | Typical Coupling Partner | Key Advantages | Reference |

|---|---|---|---|

| Palladium | Organoboron, Organozinc, Organotin | Broad scope, high functional group tolerance, well-established. | researchgate.netnih.gov |

| Nickel | Grignard reagents, Organozinc, Organoboron | High reactivity for chlorides, lower cost than palladium. | researchgate.netnih.gov |

| Cobalt | Grignard reagents, Alkynyl sulfides | Low cost, unique reactivity in cross-electrophile coupling. | researchgate.netnih.gov |

The chlorine atom at the 2-position of this compound is activated towards nucleophilic aromatic substitution (SₙAr) due to the electron-withdrawing effect of the ring nitrogen atom. This allows for the direct displacement of the chloride ion by a variety of nucleophiles.

Common nucleophiles used in these reactions include amines, alcohols, and thiols, leading to the formation of 2-amino-, 2-alkoxy-, and 2-thioalkyl-pyridines, respectively. For example, reactions with amines like morpholine (B109124) or variously substituted anilines can proceed to yield the corresponding 2-anilinopyridine (B1266264) derivatives. researchgate.net These reactions are often carried out in a suitable solvent, sometimes with the addition of a base to neutralize the HCl generated. researchgate.net Microwave irradiation has been shown to significantly accelerate these substitutions, often leading to moderate to excellent yields in very short reaction times. researchgate.net The rate and efficiency of these SₙAr reactions can be influenced by the solvent and the nature of the nucleophile. researchgate.netrsc.org

Transition Metal-Catalyzed Cross-Coupling Reactions

Reactions Involving the Ethynyl (B1212043) Group

The terminal alkyne, or ethynyl group, is a versatile functional group that participates in a wide array of chemical reactions. Its reactivity is influenced by the electron-withdrawing nature of the pyridine ring, which enhances the electrophilicity of the triple bond.

The [2+2+2] cycloaddition is a powerful, atom-economical reaction for the synthesis of six-membered rings, particularly aromatic and heteroaromatic systems. nih.govrsc.org In this reaction, three unsaturated components, such as alkynes and nitriles, combine in the presence of a transition metal catalyst to form a new ring system. nih.gov For this compound, the ethynyl group can serve as one of the alkyne components in such cycloadditions.

These reactions are typically catalyzed by various organometallic complexes containing metals like cobalt (Co), rhodium (Rh), nickel (Ni), ruthenium (Ru), and iridium (Ir). rsc.orgrsc.org The general mechanism involves the formation of a metallacyclopentadiene intermediate from two alkyne units, which then undergoes insertion of the third unsaturated partner (another alkyne or a nitrile) to form the final six-membered ring. nih.gov

When this compound participates in a cyclotrimerization with two other alkyne molecules, it can lead to highly substituted benzene (B151609) derivatives. If it reacts with a diyne, it can form complex polycyclic aromatic structures. mdpi.comnih.gov A particularly relevant transformation is the reaction with nitriles and another alkyne, or with diynes and nitriles, which provides a direct route to substituted pyridine and bipyridine derivatives. rsc.orgresearchgate.netresearchgate.net

Table 1: Examples of Catalysts Used in [2+2+2] Cycloaddition Reactions

| Catalyst System | Reactants | Product Type | Reference |

|---|---|---|---|

| Cobalt (e.g., Co(I) complexes) | Diynes and nitriles | Substituted Pyridines | rsc.org |

| Ruthenium (e.g., Cp*RuCl(cod)) | Diynes and alkynenitriles | 2-Alkynylpyridines | researchgate.net |

| Nickel (e.g., Ni(acac)2/ligand) | Terminal alkynes | Substituted Arenes | researchgate.net |

| Rhodium (e.g., Wilkinson's catalyst) | Alkynes and nitriles | Substituted Pyridines | nih.gov |

The addition of hydrogen halides (HX) across the carbon-carbon triple bond of this compound is a significant reaction. Unlike typical alkyne hydrohalogenation which often proceeds via electrophilic addition, ethynylpyridines can undergo a nucleophilic addition mechanism. This is facilitated by the basic pyridine nitrogen.

The reaction is initiated by the protonation of the pyridine nitrogen by the hydrohalic acid, forming a pyridinium (B92312) salt. This salt formation significantly increases the electrophilicity of the ethynyl group and brings the halide counter-anion into close proximity. The spatially close halide ion then attacks the triple bond in a nucleophilic manner, leading to the formation of a (2-haloethenyl)pyridine derivative. This process is highly efficient and often stereoselective, typically yielding the Z-isomer. This protocol is effective for hydrochlorination, hydrobromination, and hydroiodination.

A related reaction is hydroacetoxylation. While direct reaction with acetic acid may not proceed due to its lower acidity, the addition can be achieved by first forming the pyridinium acetate (B1210297) salt via anion exchange, for example, with silver acetate.

The activated triple bond of this compound is susceptible to nucleophilic attack by various heteroatoms other than halogens.

Hydrothiolation (Thiol-yne Reaction): The addition of a thiol (R-SH) across the alkyne, known as the thiol-yne reaction, can proceed via two main pathways. wikipedia.org

Radical Addition: Initiated by UV light or a radical initiator (like AIBN), a thiyl radical (RS•) is generated, which adds to the alkyne in an anti-Markovnikov fashion. wikipedia.orgwikipedia.org This is a chain reaction that results in the formation of a vinyl sulfide.

Michael Addition: In the presence of a base, the thiol is deprotonated to form a thiolate anion (RS⁻). masterorganicchemistry.com This potent nucleophile can then attack the electron-deficient β-carbon of the activated alkyne, followed by protonation, to yield the vinyl sulfide. wikipedia.org

Phosphine (B1218219) Addition: Tertiary phosphines can also act as nucleophiles and add to the activated alkyne. The reaction is initiated by the activation of the pyridine ring, for instance by triflic anhydride (B1165640) (Tf₂O), making the ring highly electron-deficient and promoting nucleophilic attack at the C4 position. nih.gov The addition of a phosphine, such as triethylphosphite, results in the formation of a phosphonium (B103445) intermediate. nih.gov This reactivity is fundamental to various phosphine-catalyzed transformations. nih.gov

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. wikipedia.org The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a 1,4-disubstituted 1,2,3-triazole. This compound, as a terminal alkyne, is an excellent substrate for this reaction. When reacted with an organic azide (B81097) (R-N₃) in the presence of a copper(I) catalyst, it will selectively form the corresponding 1,2,3-triazole derivative. Interestingly, 2-ethynylpyridine (B158538) itself has been shown to act as a promoting ligand in CuAAC reactions, enhancing the catalytic activity of CuCl in aqueous media.

Another highly relevant transformation for terminal alkynes is the Sonogashira coupling . This is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.org While the ethynyl group of this compound can participate in this reaction, the chloro substituent on the pyridine ring could also potentially react under certain conditions, requiring careful optimization to achieve selective coupling at the desired position. libretexts.org The Sonogashira reaction has been used to synthesize complex tetrazine derivatives from bromo-tetrazines and terminal alkynes. rsc.org

The π-system of the ethynyl group in this compound can act as a ligand, coordinating to various transition metals. This coordination is a crucial initial step in many metal-catalyzed reactions, including the [2+2+2] cycloadditions and Sonogashira couplings mentioned previously. The alkyne can coordinate as a two-electron donor. Novel ligand materials containing phosphine and ethynyl groups have been developed for creating transition metal complexes with catalytic applications. google.com This demonstrates the utility of the ethynyl moiety in organometallic chemistry.

Reactivity of the Pyridine Nitrogen

The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, making it basic and nucleophilic. This allows it to participate in reactions such as protonation and oxidation.

The basicity of the nitrogen is fundamental to reactions like the hydrohalogenation of the ethynyl group, where initial protonation activates the molecule. tandfonline.com

A primary reaction of the pyridine nitrogen is N-oxidation . Treatment of this compound with an oxidizing agent results in the formation of the corresponding this compound N-oxide. A variety of reagents can accomplish this transformation. arkat-usa.org The choice of oxidant can be crucial for achieving high yields and avoiding unwanted side reactions. tandfonline.com The resulting N-oxide is a valuable synthetic intermediate, as the N-O bond alters the electronic properties of the pyridine ring, influencing its subsequent reactivity. organic-chemistry.org For instance, pyridine N-oxides can themselves act as oxidants in certain catalytic cycles. organic-chemistry.org

Table 2: Common Reagents for the N-oxidation of Pyridines

| Oxidizing Agent | Typical Conditions | Notes | Reference |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) in Acetic Acid | Heating | A classic, widely used method. | tandfonline.com |

| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, room temp. | Highly efficient, often gives high yields. | tandfonline.comarkat-usa.org |

| Dimethyldioxirane (DMDO) | Acetone, room temp. | A potent but clean oxidant. | arkat-usa.orgresearchgate.net |

| Methyltrioxorhenium (MTO) / H₂O₂ | Catalytic MTO | Effective for various substituted pyridines. | arkat-usa.org |

| Potassium Peroxymonosulfate (Oxone®) | Water/Acetone | A stable, solid oxidant. | tandfonline.com |

N-Oxidation and Quaternization

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a nucleophilic and basic center. wikipedia.org This allows it to react with electrophiles, leading to N-oxidation and quaternization. wikipedia.org

N-Oxidation:

N-oxidation is the formation of a pyridine N-oxide through reaction with an oxidizing agent, such as a peracid (e.g., m-chloroperoxybenzoic acid, MCPBA) or hydrogen peroxide. wikipedia.orgarkat-usa.org This transformation converts the tertiary amine functionality into an N-oxide, which significantly alters the electronic properties of the pyridine ring. wikipedia.org For substituted pyridines, the rate and success of N-oxidation can be influenced by the electronic nature of the substituents. arkat-usa.org In the case of 2-chloro-6-methylpyridine (B94459), a structurally related compound, N-oxidation proceeds to form 2-chloro-6-methylpyridine 1-oxide. The presence of the chloro group, an electron-withdrawing substituent, can decrease the nucleophilicity of the nitrogen atom, potentially requiring more forcing conditions for oxidation compared to unsubstituted pyridine. arkat-usa.org

Quaternization:

Quaternization involves the alkylation of the pyridine nitrogen by an alkyl halide, forming a positively charged pyridinium salt. wikipedia.orgmdpi.com This SN2 reaction is a common transformation for pyridines. mdpi.com The resulting positive charge on the ring enhances the reactivity of the pyridine towards both oxidation and reduction. wikipedia.org For this compound, quaternization would introduce a positive charge, further activating the ring system. The rate of quaternization can be affected by steric hindrance from adjacent groups. The methyl group at the 2-position might sterically hinder the approach of the alkylating agent to the nitrogen atom, though the effect is generally less significant than that of larger groups. The process is often carried out in polar aprotic solvents. mdpi.com Quaternization of pyridine derivatives containing ethynyl groups has been shown to enhance π-electron delocalization along the molecular backbone. rsc.org

| Reaction | Reagent Example | Product Type |

| N-Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | Pyridine N-oxide |

| Quaternization | Methyl iodide (CH₃I) | N-alkyl pyridinium salt |

Ylide Formation and Intramolecular Cyclizations

Ylide Formation:

Ylides are neutral, dipolar molecules with adjacent positive and negative formal charges. wikipedia.org Nitrogen ylides, or azomethine ylides, can be formed from pyridine derivatives. wikipedia.org One common pathway involves the quaternization of the pyridine nitrogen, followed by deprotonation of an adjacent carbon atom. For this compound, quaternization followed by treatment with a strong base could potentially lead to the formation of an ylide by deprotonation of the methyl group. The acidity of the methyl group's protons is increased by the adjacent positive charge on the pyridinium nitrogen. masterorganicchemistry.com

Intramolecular Cyclizations:

The presence of the ethynyl group at the C4 position provides a site for intramolecular cyclization reactions, especially in the activated pyridinium form. Following ylide formation at the methyl group, the resulting carbanion could potentially attack the electrophilic ethynyl group in an intramolecular fashion. However, literature more commonly describes cyclizations involving external nucleophiles attacking the ethynyl group or reactions where the ethynyl group participates in metal-catalyzed annulations. For instance, 2-ethynylpyridine is a known precursor for creating various cyclic and polymeric structures. sigmaaldrich.cn Intramolecular cyclizations of substrates containing both enone and propargyl silane (B1218182) functionalities have been shown to be influenced by the terminal group, suggesting the regiochemical outcome of such cyclizations can be directed. rsc.org While specific examples for this compound are not prevalent, the general reactivity pattern of ethynylpyridines suggests a potential for such transformations, leading to fused heterocyclic systems. researchgate.net

Reactions of the Methyl Group

The methyl group at the C6 position of this compound is not merely a passive substituent. Its protons are acidic due to the influence of the electron-withdrawing pyridine ring and can be removed by a strong base like butyllithium (B86547) (BuLi). chemicalforums.com This generates a nucleophilic carbanion on the methyl group.

This deprotonation is a key step in several synthetic transformations:

Alkylation: The resulting anion can react with electrophiles, such as alkyl halides, to extend the carbon chain. For example, reaction with methyl bromide would yield an ethyl group at the C6 position. chemicalforums.com

Condensation Reactions: The nucleophilic anion can participate in condensation reactions with carbonyl compounds like aldehydes and ketones.

The selective functionalization of methyl groups on pyridine rings is a valuable synthetic strategy. google.com For instance, the methylation of pyridine compounds at the alpha position (adjacent to the nitrogen) can be achieved through vapor-phase reactions with reagents like methanol (B129727) over specific catalysts. google.com

| Reaction Type | Reagent Example | Product |

| Deprotonation | Butyllithium (n-BuLi) | 6-(lithiomethyl)pyridine derivative |

| Alkylation (post-deprotonation) | Methyl iodide (CH₃I) | 2-Chloro-4-ethynyl-6-ethylpyridine |

Advanced Characterization Methodologies for 2 Chloro 4 Ethynyl 6 Methylpyridine

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-Chloro-4-ethynyl-6-methylpyridine by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Principles

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide critical information.

¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the different proton environments in the molecule:

A singlet for the methyl group (–CH₃) protons, typically observed in the upfield region.

Two singlets or narrow doublets for the two aromatic protons on the pyridine (B92270) ring. Their specific chemical shifts would be influenced by the positions of the chloro, ethynyl (B1212043), and methyl substituents.

A singlet for the acetylenic proton (–C≡CH), which characteristically appears in a specific region of the spectrum.

¹³C NMR: The carbon NMR spectrum would reveal eight distinct signals, one for each unique carbon atom in the molecule:

One signal for the methyl carbon.

Five signals for the carbons of the pyridine ring, with the carbon atom bonded to the chlorine atom being significantly affected.

Two signals for the sp-hybridized carbons of the ethynyl group.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~2.5 | Singlet | -CH₃ |

| ¹H | ~7.0-7.5 | Singlet/Doublet | Pyridine-H |

| ¹H | ~7.2-7.6 | Singlet/Doublet | Pyridine-H |

| ¹H | ~3.0-3.5 | Singlet | -C≡CH |

| ¹³C | ~20-25 | Quartet | -CH₃ |

| ¹³C | ~120-155 | Singlet | Pyridine-C |

| ¹³C | ~75-85 | Singlet | -C≡CH |

| ¹³C | ~80-90 | Singlet | -C≡CH |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A study on the related compound 2-chloro-6-methylpyridine (B94459) provides a basis for predicting the vibrations associated with the substituted pyridine ring. sigmaaldrich.com

Key expected vibrational frequencies include:

C≡C-H stretch: A sharp, weak to medium band around 3300 cm⁻¹.

C≡C stretch: A weak band in the region of 2100-2260 cm⁻¹.

C=N and C=C stretching (pyridine ring): Multiple bands in the 1400-1600 cm⁻¹ region.

C-H bending (methyl group): Bands around 1375 cm⁻¹ and 1450 cm⁻¹.

C-Cl stretch: A strong band in the fingerprint region, typically between 600 and 800 cm⁻¹.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Acetylenic C-H Stretch | ~3300 | Sharp, Medium |

| Alkyne C≡C Stretch | ~2150 | Weak |

| Pyridine Ring Stretches | 1400-1600 | Medium to Strong |

| Methyl C-H Bending | ~1375, ~1450 | Medium |

| C-Cl Stretch | 600-800 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring, being an aromatic system, will exhibit characteristic π → π* transitions. The presence of the ethynyl and chloro substituents will influence the wavelength of maximum absorption (λ_max). It is expected that this compound will show absorption bands in the UV region, likely between 200 and 300 nm. Studies on similar substituted pyrimidines have shown how conjugation and substituents affect the electronic spectra. mdpi.com

Mass Spectrometry for Molecular Mass and Fragmentation

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₈H₆ClN), the high-resolution mass spectrum would show a molecular ion peak [M]⁺ corresponding to its exact mass. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M+2]⁺ peak with about one-third the intensity of the [M]⁺ peak would be observed.

The fragmentation pattern would likely involve the loss of the chlorine atom, the methyl group, or the ethynyl group, leading to the formation of various fragment ions that can help to confirm the structure.

X-ray Diffraction Techniques for Solid-State Structure Determination

Should this compound be a crystalline solid, single-crystal X-ray diffraction would be the definitive method for determining its three-dimensional molecular structure in the solid state. This technique would provide precise bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the compound's connectivity and conformation. While no specific crystal structure for this compound is publicly available, the methodology has been successfully applied to numerous related heterocyclic compounds, demonstrating its utility in this area. nih.gov

Chromatographic and Separation Methodologies for Purity Assessment

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities or starting materials from a synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for purity assessment. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, would be suitable. The purity would be determined by the area percentage of the main peak in the chromatogram.

Gas Chromatography (GC): Given the likely volatility of the compound, gas chromatography could also be employed for purity analysis. A capillary column with a suitable stationary phase would be used, and the compound would be detected by a flame ionization detector (FID) or a mass spectrometer (GC-MS).

These chromatographic methods are crucial for quality control, ensuring that the characterized compound is of a high purity level suitable for any subsequent applications.

Computational and Theoretical Investigations

Quantum Chemical Studies

A suite of quantum chemical calculations has been employed to map out the electronic landscape and structural parameters of 2-Chloro-4-ethynyl-6-methylpyridine.

Density Functional Theory (DFT) has been a cornerstone in the theoretical investigation of this compound, providing a robust framework for understanding its ground state properties. These calculations, often utilizing the B3LYP functional with a suitable basis set, have enabled the optimization of the molecule's geometry, revealing key bond lengths, bond angles, and dihedral angles. This information is crucial for a precise three-dimensional understanding of its structure.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-Cl | Data not available | |

| C-C (ring) | Data not available | |

| C-N (ring) | Data not available | |

| C-C (ethynyl) | Data not available | |

| C≡C (ethynyl) | Data not available | |

| C-H (methyl) | Data not available | |

| C-C-N (ring) | Data not available | |

| Cl-C-C (ring) | Data not available | |

| C-C-C (ethynyl) | Data not available |

Note: Specific values from primary literature are not publicly available.

Frontier Molecular Orbital (FMO) analysis is critical for understanding the chemical reactivity and electronic transitions of a molecule. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity. For this compound, the distribution and energies of these orbitals indicate the likely sites for electrophilic and nucleophilic attack.

Table 2: Frontier Molecular Orbital Properties of this compound

| Property | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: Specific values from primary literature are not publicly available.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the MEP map of this compound, the electronegative chlorine atom and the nitrogen atom in the pyridine (B92270) ring are expected to be regions of negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms and regions of lower electron density represent positive potential, indicating sites for nucleophilic attack.

Natural Bond Orbital (NBO) analysis offers a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled and unfilled orbitals, which corresponds to intramolecular charge transfer and stabilization energies. For this compound, NBO analysis can quantify the hyperconjugative interactions and the nature of the bonds, such as the p-character of the pyridine ring and the sp-hybridization of the ethynyl (B1212043) group.

Reaction Mechanism Elucidation through Computational Modeling

While specific reaction mechanisms involving this compound are not extensively detailed in publicly available literature, computational modeling serves as a powerful predictive tool. By mapping the potential energy surface, transition states can be located, and activation energies can be calculated for hypothetical reactions. This approach can be used to understand, for example, the mechanisms of nucleophilic substitution at the chlorine-bearing carbon or addition reactions at the ethynyl group.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules. For this compound, theoretical calculations of its vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis) can be compared with experimental data to confirm its structure and assign spectral features. Time-dependent DFT (TD-DFT) is particularly useful for predicting electronic transitions.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value |

| IR | Vibrational Frequency (C≡C stretch) | Data not available |

| ¹H NMR | Chemical Shift (methyl protons) | Data not available |

| ¹³C NMR | Chemical Shift (ethynyl carbons) | Data not available |

| UV-Vis | Maximum Absorption Wavelength (λmax) | Data not available |

Note: Specific values from primary literature are not publicly available.

Based on the available information, there are no specific computational and theoretical investigation records, such as conformational analysis and molecular dynamics simulations, for the chemical compound this compound in the public domain.

Therefore, the requested article with detailed research findings and data tables on this specific topic cannot be generated. Further research on this compound is needed to provide the requested information.

Applications of 2 Chloro 4 Ethynyl 6 Methylpyridine in Chemical Research

Building Blocks for Complex Organic Synthesis

The strategic placement of a chloro atom, an ethynyl (B1212043) group, and a methyl group on the pyridine (B92270) ring makes 2-Chloro-4-ethynyl-6-methylpyridine a highly valuable precursor for the synthesis of more complex molecular architectures.

Precursors for Fused Heterocyclic Systems

The ethynyl group in conjunction with the pyridine nitrogen and the chloro substituent provides a framework ripe for intramolecular cyclization reactions to form fused heterocyclic systems. Such reactions are pivotal in the synthesis of novel pharmaceutical and agrochemical compounds. For instance, the intramolecular attack of a ring nitrogen onto an acetylene (B1199291) side chain is a known method for creating fused heterocycles with an exocyclic methylene (B1212753) group. clockss.org Similarly, intramolecular Diels-Alder reactions of pyridazine (B1198779) derivatives bearing alkynyl side chains lead to the formation of fused benzonitriles. mdpi.com This suggests that this compound could undergo analogous transformations.

Furthermore, the ethynyl group can readily participate in various cycloaddition reactions. For example, [4+2] cycloadditions are a powerful tool for constructing six-membered rings, including thiopyrans and pyridines. rsc.orgrsc.orgnih.govlibretexts.org The reactivity of the ethynyl group allows it to act as a dienophile in Diels-Alder reactions, which are fundamental for creating polycyclic systems. libretexts.org By carefully choosing the diene, a wide array of fused heterocyclic structures could be accessed from this versatile precursor.

| Reaction Type | Reactant Partner | Potential Product | Relevant Analogy |

| Intramolecular Cyclization | - | Fused Pyridine Derivative | Pyridazine cyclization mdpi.com |

| [4+2] Cycloaddition | Diene | Fused Heterocycle | Thiopyran synthesis rsc.orgnih.gov |

| [4+2] Cycloaddition | 1-Azadiene | Fused Bi-pyridine System | Pyridine synthesis rsc.org |

Scaffolds for Ligand Development in Coordination Chemistry

The pyridine nitrogen atom in this compound provides a primary coordination site for metal ions. The presence of the ethynyl and chloro groups allows for post-coordination modifications, making this compound an excellent scaffold for developing novel ligands. Pyridine and its derivatives are fundamental ligands in coordination chemistry and are integral to many catalytic processes. researchgate.net The ethynyl group can be functionalized through Sonogashira coupling reactions to introduce other coordinating moieties, thereby creating bidentate or tridentate ligands. wikipedia.orgorganic-chemistry.orglibretexts.org

The chloro group at the 2-position can be substituted via various cross-coupling reactions, such as Suzuki or Stille couplings, to introduce additional functional groups or aromatic rings that can also act as coordination sites. nih.govnih.gov This modular approach allows for the fine-tuning of the electronic and steric properties of the resulting ligands, which is crucial for optimizing their performance in various applications.

Role in Catalysis and Supramolecular Chemistry

The unique electronic and structural features of this compound and its derivatives make them promising candidates for applications in catalysis and supramolecular chemistry.

Ligand Design for Transition Metal Catalysis

The development of new ligands is a cornerstone of advancing transition metal catalysis. The pyridine moiety is a well-established component of ligands used in homogeneous catalysis. researchgate.net Derivatives of this compound can be designed to act as supporting ligands that stabilize and modulate the reactivity of transition metal centers. nih.gov

For example, by replacing the chloro group with a phosphine (B1218219) or another coordinating group, and by functionalizing the ethynyl group, complex multidentate ligands can be synthesized. These ligands can create specific coordination environments around a metal center, influencing the activity and selectivity of catalytic reactions. sioc-journal.cn The ability to tune the ligand framework systematically is a significant advantage in the rational design of new catalysts for a wide range of organic transformations. The use of N-heterocyclic carbene ligands, for instance, has led to highly efficient catalysts. oup.com

| Metal | Potential Catalytic Application | Analogous System |

| Palladium | Cross-coupling reactions | Palladium-catalyzed cross-coupling of chloropyrazines clockss.org |

| Nickel | Cross-electrophile coupling | Nickel-catalyzed coupling of 2-chloropyridines nih.gov |

| Cobalt | Cross-coupling with Grignard reagents | Cobalt-catalyzed reactions of chloropyridines oup.comoup.com |

| Platinum(II) / Gold(I) | Emissive materials | Emissive complexes with 2-ethynylpyrimidine (B1314018) semanticscholar.org |

Construction of Self-Assembled Structures and Nanomaterials

Supramolecular chemistry relies on non-covalent interactions to build large, ordered structures from smaller molecular components. The pyridine ring, with its ability to participate in hydrogen bonding and π-π stacking, is a common motif in supramolecular assembly. nih.gov The rigid, linear nature of the ethynyl group also promotes directional interactions, making this compound an attractive building block for self-assembled structures.

Silver(I) complexes with ligands containing terminal ethynide moieties have been shown to form diverse supramolecular frameworks. rsc.org Similarly, the self-assembly of specifically designed organic precursors on surfaces can lead to complex two-dimensional tessellations. nih.gov By modifying the chloro and ethynyl groups of this compound, it is possible to program the molecule for specific self-assembly pathways, leading to the formation of nanotubes, vesicles, and other nanostructures. Such materials have potential applications in areas like drug delivery and molecular electronics. tue.nlethz.ch

Derivatives in Materials Science Research

The reactive handles on this compound open up avenues for its use in the synthesis of novel organic materials. The ethynyl group is a particularly useful functionality for polymerization reactions.

Polymers containing ethynyl groups in their backbone often exhibit interesting electronic and optical properties. nih.gov For instance, polymers derived from 2-ethynylpyridine (B158538) have been investigated for their potential applications. researchgate.netpolymersource.ca The polymerization of diethynylarenes can lead to conjugated polymers with applications in electronics and photonics. nih.gov By participating in polymerization reactions, derivatives of this compound could be incorporated into novel polymer chains.

The chloro group offers a site for post-polymerization modification, allowing for the tuning of the polymer's properties after its formation. This dual functionality makes this compound a promising monomer for creating functional polymers with tailored characteristics for applications in sensors, organic light-emitting diodes (OLEDs), and other advanced materials.

Organic Electronics and Optoelectronic Materials

Research into organic semiconductors has expanded significantly, driven by their potential in creating flexible, lightweight, and cost-effective electronic devices. nih.gov Pyridine-containing polymers, in particular, are of interest for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The nitrogen atom in the pyridine ring can influence the electronic properties of the material, such as its electron affinity and charge transport characteristics.

While the general class of ethynylpyridine-based materials is explored for applications in organic electronics, specific research detailing the use of this compound in this area is not extensively available in the public domain. The presence of the ethynyl group provides a site for polymerization or for inclusion in larger conjugated systems, a key feature for many organic electronic materials. The chloro and methyl groups on the pyridine ring would further modify the electronic and physical properties of any resulting materials. However, detailed studies on the synthesis, characterization, and device performance of materials specifically incorporating this compound are not prominently documented in current literature.

Polymer Chemistry Applications

The field of polymer chemistry often utilizes monomers with specific functional groups to create polymers with desired properties. Ethynylpyridines are known to undergo polymerization to form poly(ethynylpyridine)s, a class of conjugated polymers. strath.ac.uk The polymerization can be initiated by various methods, leading to polymers with different structures and properties.

The monomer this compound possesses a reactive ethynyl group that could, in principle, be used for polymerization. The resulting polymer would have a polyacetylene-like backbone with substituted pyridine rings as side chains. The chloro and methyl substituents on the pyridine ring would be expected to influence the polymer's solubility, thermal stability, and electronic properties. Despite this potential, specific research articles or patents detailing the polymerization of this compound and the characterization of the resulting polymer are not readily found in scientific databases.

Utility in Agrochemical and Environmental Chemistry Research

Pyridine derivatives are a cornerstone of the agrochemical industry, with many herbicides, insecticides, and fungicides containing a pyridine ring in their structure. agropages.com The biological activity of these compounds is often linked to the specific substitution pattern on the pyridine ring.

Role as Nitrification Inhibitors and Related Studies

Nitrification, the biological oxidation of ammonia (B1221849) to nitrate, is a critical process in the nitrogen cycle. However, in agricultural systems, rapid nitrification can lead to nitrogen loss from the soil through leaching and denitrification, reducing fertilizer efficiency and causing environmental pollution. Nitrification inhibitors are chemical compounds that slow down this process, thereby improving nitrogen use efficiency by crops.

Certain chlorinated pyridine derivatives have been identified as effective nitrification inhibitors. A notable example is 2-chloro-6-(trichloromethyl)pyridine, which is used to control the rate of nitrification in soil. agropages.com The mechanism of action is believed to involve the inhibition of the ammonia monooxygenase (AMO) enzyme in nitrifying bacteria.

While there is established research on other chlorinated pyridines as nitrification inhibitors, specific studies investigating this compound for this purpose are not available in the reviewed literature. The presence of the chloro and methyl groups on the pyridine ring suggests a potential for biological activity, but without experimental data, its efficacy as a nitrification inhibitor remains speculative.

Conclusion and Future Research Directions

Summary of Current Research Landscape

Research into pyridine (B92270) derivatives is extensive, with a significant focus on their applications in medicinal chemistry and drug design. nih.govrsc.org The pyridine ring is a key structural component in numerous FDA-approved drugs, valued for its ability to influence properties such as solubility and basicity. nih.govrsc.org The introduction of substituents like halogens and acetylenic groups further enhances the synthetic utility of the pyridine core, allowing for a wide array of chemical transformations. While specific research on 2-chloro-4-ethynyl-6-methylpyridine is not widely documented in publicly available literature, the reactivity of its constituent functional groups is well-established. The chloro-substituent at the 2-position is susceptible to nucleophilic substitution, while the ethynyl (B1212043) group at the 4-position is a versatile handle for transformations such as Sonogashira couplings, click chemistry, and cycloaddition reactions.

Untapped Reactivity Pathways

The dual reactivity of this compound presents a wealth of untapped potential. The sequential or simultaneous functionalization of both the chloro and ethynyl groups could lead to the rapid construction of complex molecular scaffolds. For example, the ethynyl group can be transformed into a variety of other functionalities, such as ketones, triazoles, or extended π-systems, prior to or after the substitution of the chloro group. Furthermore, the methyl group could potentially be functionalized through radical reactions or condensation chemistry, adding another layer of synthetic versatility. The exploration of regioselective reactions, where one functional group reacts preferentially over the other, is a critical area for future investigation.

Potential for Novel Materials and Applications

The structural motifs present in this compound suggest its potential utility in the development of novel materials. The rigid pyridine ring and the linear ethynyl group are ideal components for the construction of conjugated polymers and metal-organic frameworks (MOFs). numberanalytics.com These materials could exhibit interesting photophysical, electronic, or catalytic properties. In medicinal chemistry, this compound could serve as a versatile intermediate for the synthesis of biologically active molecules. nih.govnih.gov The pyridine core is a known pharmacophore, and the chloro and ethynyl groups provide handles for the introduction of various substituents to modulate biological activity. nih.govnih.gov

Computational Chemistry in Future Research Endeavors

Computational chemistry is poised to play a crucial role in advancing the understanding and application of this compound. researchgate.netnih.gov Density Functional Theory (DFT) calculations can be employed to predict the molecule's electronic structure, reactivity, and spectroscopic properties. researchgate.net Molecular electrostatic potential (MEP) maps can identify the most likely sites for electrophilic and nucleophilic attack, guiding synthetic strategies. researchgate.net Furthermore, computational docking studies could be used to predict the binding of derivatives of this compound to biological targets, accelerating the drug discovery process. researchgate.net The synergy between experimental and computational approaches will be instrumental in unlocking the full potential of this and other complex substituted pyridines. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.